![molecular formula C10H7ClFN3O2 B3079250 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 106308-57-0](/img/structure/B3079250.png)
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a carboxylic acid group, a benzyl group with chlorine and fluorine substituents .
Synthesis Analysis
The synthesis of 1,2,4-triazoles typically involves the reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed by iron (III) chloride . The synthesis can also involve diazotization of 4-chloroaniline by sodium nitrite followed by reaction with 2-aminoacetonitrile hydrochloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole ring, a benzyl group, and a carboxylic acid group. The triazole ring is a heterocyclic compound containing three nitrogen atoms and two carbon atoms . The benzyl group is a substituent derived from benzene, and in this case, it has chlorine and fluorine atoms attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the triazole ring, the benzyl group, and the carboxylic acid group. The triazole ring can participate in various reactions such as hydrogen-bonding and dipole interactions with biological receptors . The benzyl group, particularly at the benzylic position, can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the triazole ring, the benzyl group, and the carboxylic acid group would influence properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,2,3-Triazole derivatives have been synthesized and characterized for their unique chemical properties and potential applications. For instance, efficient synthesis methods have been developed for 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing their utility in creating novel compounds with potential biological significance (Peng & Zhu, 2003). Another study highlights the synthesis of 1H-1,3-benzazaphospholes from various substituted carboxylic acid anilides, demonstrating the diverse reactivity and utility of triazole-containing compounds in synthetic chemistry (Heinicke et al., 2001).
Zukünftige Richtungen
The future directions for research on 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid could include exploring its potential applications in pharmaceuticals and other fields. Given the biological activity of triazole-containing compounds, it could be of interest in drug discovery studies against various diseases .
Wirkmechanismus
Target of Action
It’s known that the 1,2,3-triazole ring is known to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes are crucial in the nervous system, as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The 1,2,3-triazole ring is known to interact with its targets (ache and buche) by inhibiting their activities . This inhibition could lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
It’s known that the 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Action Environment
It’s known that the 1,2,3-triazole ring is stable in both acidic and basic conditions , suggesting that it could maintain its efficacy in various physiological environments.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWRVJMXJSWKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
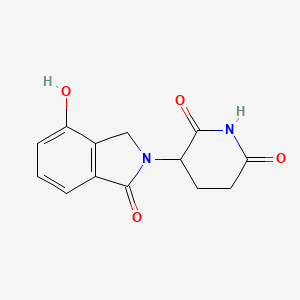

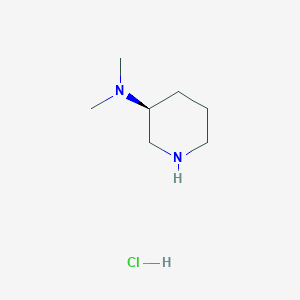
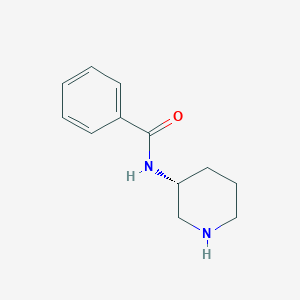
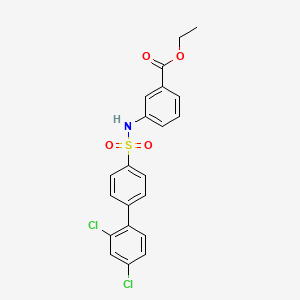

![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)
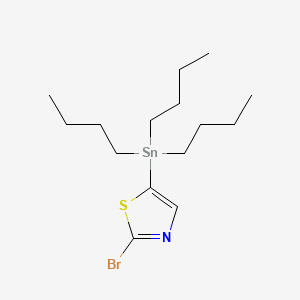
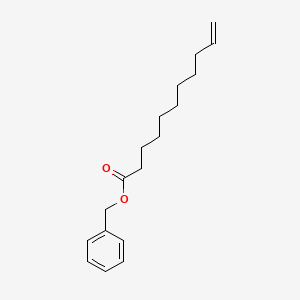
![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)


![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

